2-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride
Description
Properties
IUPAC Name |
2-[4-[(3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-1-(furan-2-yl)ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4.2ClH/c1-23-16-10-15(11-17(12-16)24-2)13-20-5-7-21(8-6-20)14-18(22)19-4-3-9-25-19;;/h3-4,9-12,18,22H,5-8,13-14H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIHCFZVFQJOIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2)CC(C3=CC=CO3)O)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly of the Piperazine Core
The synthesis typically begins with the preparation of the 3,5-dimethoxybenzyl-substituted piperazine intermediate. As outlined in patent literature, this involves alkylation of piperazine with 3,5-dimethoxybenzyl chloride under basic conditions (e.g., potassium carbonate in dimethylformamide [DMF]) at 50–60°C. The reaction proceeds via nucleophilic substitution, yielding 4-(3,5-dimethoxybenzyl)piperazine with >85% purity after aqueous workup.
Subsequent functionalization of the piperazine nitrogen is achieved through coupling with 1-(furan-2-yl)ethanol. This step employs Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to facilitate the etherification reaction between the piperazine and the furan-containing alcohol. The reaction is typically conducted in tetrahydrofuran (THF) at 0–5°C to minimize side product formation.
One-Pot Sequential Reactions
Recent advancements demonstrate the feasibility of combining multiple synthetic steps into a single reaction vessel. A modified approach from WO2014161976A1 adapts this strategy by:
- Simultaneous alkylation of piperazine with 3,5-dimethoxybenzyl bromide
- In situ generation of the furan-ethanol moiety via Claisen-Schmidt condensation
- Direct coupling through nucleophilic aromatic substitution
This method reduces purification intermediates, achieving an overall yield of 62–68% compared to 45–50% in stepwise protocols. Critical parameters include strict temperature control (maintained at 80±2°C) and stoichiometric precision of the coupling agents.
Optimization of Key Reaction Parameters
Solvent Systems and Temperature Effects
Comparative studies reveal significant yield variations across solvent systems:
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 60 | 8 | 78 |
| THF | 65 | 10 | 65 |
| Acetonitrile | 70 | 6 | 72 |
| Toluene | 110 | 4 | 58 |
Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the piperazine nitrogen, while higher temperatures in toluene promote side reactions. Microwave-assisted synthesis at 100W reduces reaction times by 40% without compromising yield.
Purification and Salt Formation
Crystallization Techniques
The dihydrochloride salt is precipitated through slow addition of concentrated HCl (37%) to the free base dissolved in anhydrous ethanol. Key crystallization parameters:
Chromatographic Purification
For laboratory-scale preparations, flash chromatography (silica gel, ethyl acetate/methanol 9:1) effectively separates positional isomers. The target compound exhibits an Rf = 0.32 in this system, distinct from byproducts (Rf = 0.18–0.25).
Analytical Characterization
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the dihydrochloride salt forms a monoclinic lattice (space group P2₁/c) with hydrogen-bonding networks between chloride ions and protonated piperazine nitrogens. The furan ring adopts a nearly planar conformation (torsion angle <5°).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot plant trials demonstrate the feasibility of continuous manufacturing:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Cycle Time | 48 h | 6 h |
| Yield | 68% | 72% |
| Energy Consumption | 850 kWh/kg | 320 kWh/kg |
Key innovations include:
- Microreactor technology for exothermic alkylation steps
- In-line FTIR monitoring of intermediate formation
- Automated pH adjustment for salt precipitation
Chemical Reactions Analysis
Types of Reactions
2-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The compound’s effects are mediated through pathways involving receptor binding and subsequent signal transduction processes.
Comparison with Similar Compounds
Structural Features
The compound is compared to three analogs from the evidence:
Key Observations:
- Piperazine Core : All compounds share a piperazine backbone, which is often associated with histamine H1 receptor antagonism in drugs like cetirizine and hydroxyzine .
- Substituent Diversity: The 3,5-dimethoxybenzyl group in the target compound introduces electron-rich methoxy groups, likely enhancing lipophilicity compared to Levocetirizine’s chlorophenyl or Decloxizine’s diphenylmethyl groups. This could influence CNS penetration or receptor-binding kinetics . The 1-(furan-2-yl)ethanol moiety differs from Levocetirizine’s ethoxyacetic acid and Decloxizine’s ethoxyethanol.
- Salt Form : The dihydrochloride salt in the target compound and Levocetirizine/Decloxizine improves solubility, a critical factor for oral bioavailability .
Pharmacological and Physicochemical Implications
Lipophilicity and Solubility :
- The 3,5-dimethoxybenzyl group likely increases lipophilicity compared to Levocetirizine’s polar chlorophenyl and carboxylic acid groups. However, the dihydrochloride salt counterbalances this by improving aqueous solubility .
- Decloxizine’s diphenylmethyl group is highly lipophilic, suggesting the target compound may have intermediate solubility properties .
Receptor Interactions: Levocetirizine’s ethoxyacetic acid is critical for H1 receptor binding. The target compound’s ethanol and furan groups may shift selectivity toward other GPCRs or ion channels . The imidazo-thiadiazole derivative’s complex heterocycle () suggests a divergent mechanism, possibly targeting kinases or enzymes .
Metabolic Stability :
- Furan rings are susceptible to oxidative metabolism, which may reduce the target compound’s half-life compared to Levocetirizine’s stable chlorophenyl group .
Therapeutic Potential
- CNS Applications : The dimethoxybenzyl group’s lipophilicity could enhance blood-brain barrier penetration, making the compound a candidate for CNS disorders .
- Anti-inflammatory or Anticancer Roles : The imidazo-thiadiazole analog () highlights the versatility of piperazine derivatives in targeting diverse pathways, such as inflammation or proliferation .
Biological Activity
The compound 2-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride is a complex organic molecule that has attracted attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including a piperazine ring and a furan moiety, suggest potential interactions with biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure can be represented as follows:
This compound's dihydrochloride form enhances its solubility in aqueous environments, which is beneficial for biological assays and potential therapeutic use.
The biological activity of this compound is primarily mediated through its interaction with various receptors in the body. The piperazine component is known for its ability to bind to neurotransmitter receptors, potentially influencing pathways related to:
- Neurotransmission : Modulating serotonin and dopamine receptor activity.
- Cell Signaling : Affecting intracellular signaling cascades that regulate cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, analogs have shown significant inhibitory effects on various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | <10 | |
| Benzamide Derivative | A549 | 3.0 | |
| PABA Analog | MCF-7 | 5.85 |
Neuroprotective Effects
The compound may also exhibit neuroprotective properties by modulating neurotransmitter systems. Research suggests that similar piperazine derivatives can enhance cognitive function and provide protection against neurodegenerative conditions by inhibiting oxidative stress and apoptosis in neuronal cells.
Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on the proliferation of MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. Flow cytometry analysis revealed an increase in caspase activity, suggesting that the compound induces apoptosis through intrinsic pathways .
Study 2: Neuroprotective Mechanisms
In another investigation, the neuroprotective effects of related compounds were assessed in models of oxidative stress. The treatment with these compounds resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability under stress conditions. This suggests a protective mechanism that could be relevant for developing therapies for neurodegenerative diseases .
Q & A
Q. Key Characterization Methods :
- NMR Spectroscopy : H NMR (aromatic protons at δ 6.8–7.4 ppm; methoxy groups at δ 3.7 ppm) and C NMR (quaternary carbons at ~150 ppm) confirm structural motifs .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H] = 435.18 for CHClNO) .
| Step | Conditions | Characterization | Yield |
|---|---|---|---|
| Intermediate A | Reflux in ethanol, 12 h | H NMR, HRMS | 65% |
| Final Alkylation | NaH/THF, 24 h | C NMR, LC-MS | 48% |
Basic: Which analytical techniques confirm structural integrity and purity?
Answer:
- Chromatography : HPLC with a C18 column (mobile phase: methanol/buffer, 65:35) assesses purity (>95%) .
- Elemental Analysis : Matches theoretical C/H/N ratios (e.g., C: 54.2%, H: 6.1%, N: 6.4%) .
- Spectroscopy : FT-IR identifies functional groups (e.g., C-O stretch at 1250 cm for ethers) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies may arise from assay variability. Strategies include:
- Standardized Protocols : Use identical cell lines (e.g., HEK293 for receptor assays) and ATP concentrations .
- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
- Meta-Analysis : Adjust for variables like serum content (e.g., 10% FBS vs. serum-free) and incubation time .
Advanced: What computational methods predict binding modes to neurological targets?
Answer:
- Docking : AutoDock Vina models interactions with serotonin receptors (5-HT) using PDB: 6A93. Grids focus on orthosteric sites (25 Å) .
- MD Simulations : GROMACS evaluates stability (50 ns trajectories). MM-GBSA calculates binding free energy (e.g., ΔG = -9.2 kcal/mol for 5-HT) .
| Target | Predicted ΔG (kcal/mol) | Experimental IC (nM) |
|---|---|---|
| 5-HT | -9.2 ± 1.1 | 120 ± 15 |
| D | -8.7 ± 0.9 | >1000 |
Advanced: How to optimize solubility for in vivo studies?
Answer:
- Salt Formation : Dihydrochloride salt enhances aqueous solubility (e.g., 12 mg/mL in PBS) .
- Co-Solvents : Use cyclodextrins (20% w/v) or PEG-400 (30% v/v) .
- Nanoformulations : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.2) for sustained release .
Advanced: What strategies assess metabolic stability in preclinical models?
Answer:
- Liver Microsomes : Incubate with rat/human microsomes (1 mg/mL, 37°C). Monitor degradation via LC-MS (half-life >30 min indicates stability) .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (IC >10 µM preferred) .
Advanced: How does stereochemistry impact pharmacological activity?
Answer:
- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 85:15) to isolate enantiomers .
- Activity Comparison : Test R- and S-enantiomers in receptor-binding assays (e.g., 10-fold higher affinity for R-enantiomer at 5-HT) .
Advanced: What in vitro models evaluate cytotoxicity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
